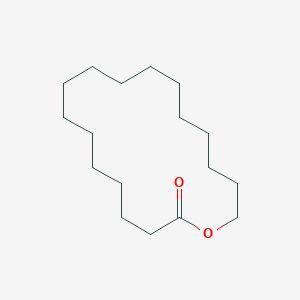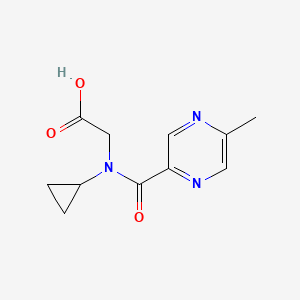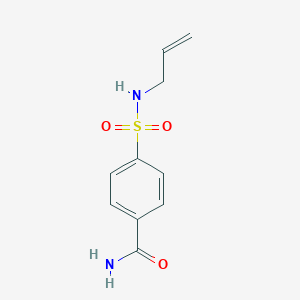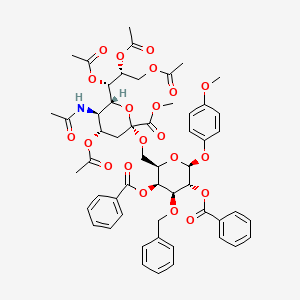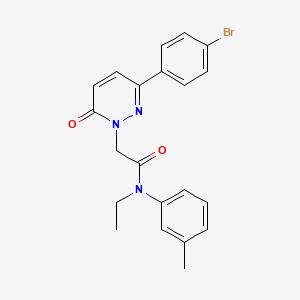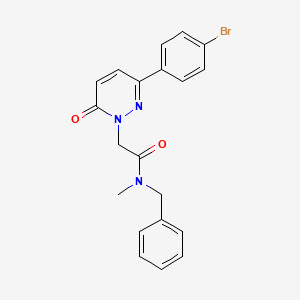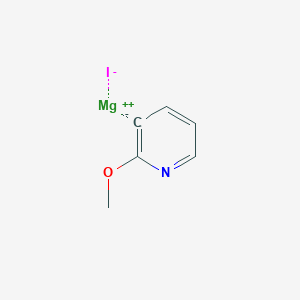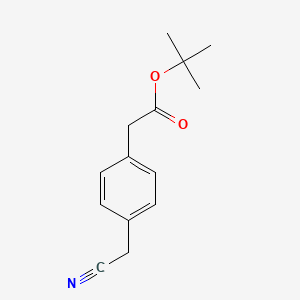
Tert-butyl 2-(4-(cyanomethyl)phenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(4-(cyanomethyl)phenyl)acetate: is an organic compound with a complex structure that includes a tert-butyl group, a cyanomethyl group, and a phenylacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-(cyanomethyl)phenyl)acetate typically involves the esterification of 4-(cyanomethyl)phenylacetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Tert-butyl 2-(4-(cyanomethyl)phenyl)acetate can undergo oxidation reactions, particularly at the cyanomethyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form primary amines, especially at the nitrile group.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Chemistry: Tert-butyl 2-(4-(cyanomethyl)phenyl)acetate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis and nitrile reduction.
Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(4-(cyanomethyl)phenyl)acetate involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in ester hydrolysis, the compound interacts with water molecules and enzymes to break the ester bond, releasing the corresponding acid and alcohol. In reduction reactions, the nitrile group interacts with reducing agents to form primary amines.
Comparación Con Compuestos Similares
- Tert-butyl 2-(4-(bromomethyl)phenyl)acetate
- Tert-butyl 2-(4-(hydroxymethyl)phenyl)acetate
- Tert-butyl 2-(4-(methoxymethyl)phenyl)acetate
Comparison: Tert-butyl 2-(4-(cyanomethyl)phenyl)acetate is unique due to the presence of the cyanomethyl group, which imparts distinct reactivity compared to other similar compounds. The cyanomethyl group can undergo specific reactions such as reduction to primary amines, which is not possible with the bromomethyl or methoxymethyl analogs. Additionally, the presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.
Propiedades
Fórmula molecular |
C14H17NO2 |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
tert-butyl 2-[4-(cyanomethyl)phenyl]acetate |
InChI |
InChI=1S/C14H17NO2/c1-14(2,3)17-13(16)10-12-6-4-11(5-7-12)8-9-15/h4-7H,8,10H2,1-3H3 |
Clave InChI |
CTRPBSIXTGJJSK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



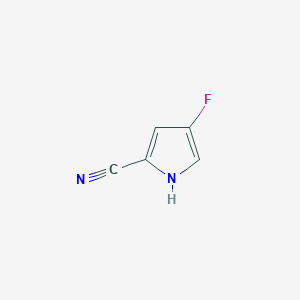
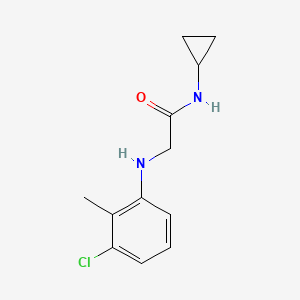
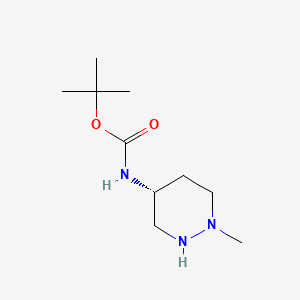
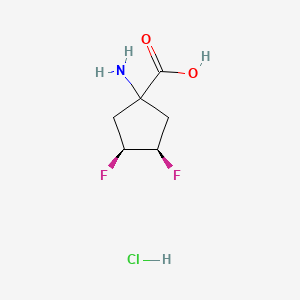
![tert-Butyl 6-cyclopropyl-3-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B14887689.png)
